ethyl 5-((4-(2-chlorophenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate
Description
Ethyl 5-((4-(2-chlorophenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate is a synthetic organic compound featuring a pyrazole core substituted with a sulfonyl-linked piperazine moiety bearing a 2-chlorophenyl group. Its molecular formula is C₁₇H₂₁ClN₄O₅S, with an estimated molecular weight of 412.9 g/mol (based on structural analogs) . The compound’s structure integrates key pharmacophores:
- A pyrazole ring (common in bioactive molecules for kinase inhibition or anti-inflammatory activity).
- A piperazine-sulfonyl group (often associated with improved solubility and receptor binding).
Properties
IUPAC Name |
ethyl 3-[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl-5-methyl-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O4S/c1-3-26-17(23)15-12(2)19-20-16(15)27(24,25)22-10-8-21(9-11-22)14-7-5-4-6-13(14)18/h4-7H,3,8-11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWALUFSIFVHDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-((4-(2-chlorophenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's chemical structure is depicted by the following molecular formula:
Molecular Weight : 426.9 g/mol
CAS Number : 1319206-54-6
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory and neuropsychiatric processes. The presence of the piperazine moiety is particularly significant, as it is known to enhance the binding affinity to serotonin receptors, which can influence mood and anxiety levels.
1. Anti-inflammatory Activity
Several studies have demonstrated the anti-inflammatory properties of pyrazole derivatives, including this compound. For instance:
- Study Findings : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Compounds showed inhibition rates ranging from 61% to 93% at concentrations of 10 µM compared to standard drugs like dexamethasone .
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Dexamethasone | 76% (1 µM) | 86% (1 µM) |
| Ethyl Pyrazole Derivative | 61–85% (10 µM) | 76–93% (10 µM) |
2. Antidepressant-like Effects
The piperazine component of the compound suggests potential antidepressant effects due to its serotonin receptor modulation. Research indicates that similar compounds have shown significant improvement in depressive-like behaviors in animal models .
3. Antimicrobial Activity
The compound's structure may also confer antimicrobial properties, as seen in related pyrazole derivatives. Studies have indicated that certain pyrazole compounds exhibit activity against various bacterial strains, including E. coli and S. aureus. The presence of electron-withdrawing groups like chlorine enhances this activity .
Case Study 1: In Vivo Anti-inflammatory Effects
In a study involving carrageenan-induced paw edema in rats, a derivative of this compound was evaluated for its anti-inflammatory effects. The results showed a significant reduction in edema compared to control groups, indicating its potential use as an anti-inflammatory agent.
Case Study 2: Neuropharmacological Evaluation
Another study focused on evaluating the neuropharmacological profile of related pyrazole compounds. Behavioral tests indicated that these compounds could reduce anxiety-like behaviors in rodent models, suggesting a role in treating anxiety disorders .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Functional Implications of Substituent Variations
2-Chlorophenyl vs. 4-Methoxyphenyl
- Lipophilicity : Chlorine’s higher hydrophobicity (ClogP ~2.8 vs. OCH₃ ~1.9) could enhance blood-brain barrier penetration, making the 2-chloro derivative more suitable for CNS targets.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ethyl 5-((4-(2-chlorophenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The compound is synthesized via sulfonylation of a pyrazole precursor. A common approach involves reacting 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester with sulfonyl chlorides or anhydrides under controlled conditions. Optimization includes stepwise addition of 4-(2-chlorophenyl)piperazine-1-sulfonyl chloride at 0–5°C to minimize side reactions, followed by purification via column chromatography. Stoichiometric ratios (1:1.2 for pyrazole:sulfonylating agent) and anhydrous solvents (e.g., dichloromethane) improve yields to ~75–85% .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- IR Spectroscopy : Confirms sulfonyl (S=O, ~1350–1150 cm⁻¹) and ester (C=O, ~1720 cm⁻¹) functional groups.
- NMR (¹H/¹³C) : Assigns substituent positions (e.g., piperazine protons at δ 3.1–3.5 ppm; pyrazole methyl at δ 2.4 ppm).
- X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve 3D conformation, including piperazine chair geometry and sulfonyl linkage torsion angles .
Q. What preliminary pharmacological assays are recommended to evaluate its analgesic and anti-inflammatory potential?
- Methodological Answer :
- Analgesic Activity : Hot-plate test (mice) or acetic acid-induced writhing (ED₅₀ determination).
- Anti-inflammatory Activity : Carrageenan-induced paw edema (rats), measuring inhibition of inflammation at 3–6 hours post-administration.
- Ulcerogenicity : Gastric lesion assessment in rodent models after 7-day oral dosing. Evidence suggests structural analogs show moderate activity with low ulcerogenic risk .
Advanced Research Questions
Q. How can thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) inform the compound’s stability in formulation development?
- Methodological Answer :
- TGA : Determines decomposition onset temperatures (e.g., >200°C indicates suitability for solid dosage forms).
- DSC : Identifies polymorphic transitions (endothermic peaks) and glass transition temperatures (Tg). Stability under accelerated conditions (40°C/75% RH) correlates with DSC data to predict shelf life .
Q. What computational strategies are employed to predict receptor binding affinities and selectivity of this sulfonamide-piperazine-pyrazole hybrid?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., 5-HT₁A/2A receptors). Docking scores (ΔG < −8 kcal/mol) suggest high affinity.
- MD Simulations : Assess piperazine flexibility and sulfonyl group hydration effects on binding. Comparative studies with rigid piperazine analogs (e.g., 4-fluorophenyl derivatives) reveal conformational selectivity .
Q. How do structural modifications at the 5-sulfonylpiperazine moiety influence pharmacological activity, and what SAR trends emerge from comparative studies?
- Methodological Answer :
- Electron-Withdrawing Groups : 2-Chlorophenyl enhances sulfonamide stability and receptor binding vs. 4-fluorophenyl (lower logP).
- Piperazine Substitution : N-methylation reduces CNS penetration, while bulkier groups (e.g., benzyl) decrease solubility. SAR studies show a 10-fold potency increase in anti-inflammatory analogs with para-chloro substitution .
Q. When encountering contradictory bioactivity data between in vitro and in vivo models, what analytical approaches resolve these discrepancies?
- Methodological Answer :
- Pharmacokinetic Profiling : LC-MS/MS quantifies plasma/tissue concentrations to assess bioavailability (e.g., low oral absorption may explain in vivo inactivity).
- Metabolite Identification : HPLC-UV/MS detects active metabolites (e.g., ester hydrolysis products) that may contribute to efficacy.
- Protein Binding Assays : Equilibrium dialysis evaluates serum albumin binding, which can reduce free drug levels .
Q. What crystallographic evidence exists for conformational flexibility in the piperazine-sulfonyl linkage, and how does this impact molecular interactions?
- Methodological Answer : X-ray data (e.g., CCDC entries) reveal torsional angles of 160–170° between the piperazine and sulfonyl group. Flexibility allows adaptive binding to receptors with steric constraints (e.g., COX-2 active site). Comparative analysis with rigidified analogs (e.g., fused-ring piperazines) shows reduced efficacy, highlighting the importance of conformational mobility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
